molecular formula C20H18N4O3S B2973711 (2E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 796881-66-8

(2E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2973711
CAS RN: 796881-66-8
M. Wt: 394.45
InChI Key: ANBSJJZDGGEZMS-LFVJCYFKSA-N
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Description

(2E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactions and Synthesis of Thiazole Derivatives

Research into thiazole derivatives, such as the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole, reveals insights into their potential for creating new chemical structures upon exposure to light and various chemical agents. The photolysis of this compound in methanol, with or without a photosensitizer, leads to the formation of multiple products, suggesting applications in photochemical synthesis and the development of photosensitive materials (Mahran, Sidky, & Wamhoff, 1983).

Antiviral and Anti-inflammatory Properties

The synthesis of novel compounds derived from visnaginone and khellinone, incorporating thiazole and pyrimidine structures, has demonstrated anti-inflammatory and analgesic properties. These findings point to the potential pharmaceutical applications of thiazole derivatives in developing new medications with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant Properties of Thiadiazole Derivatives

The synthesis and characterization of 1,3,4-thiadiazole derivatives, including interactions with cinnamic acids, have highlighted their potential antioxidant properties. Such research underscores the application of these compounds in addressing oxidative stress-related conditions, suggesting a broad spectrum of use in medicinal chemistry and the development of antioxidants (Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli, 2017).

Chemical Synthesis and Characterization

Studies focusing on the chemical synthesis and characterization of related compounds, such as various benzimidazole derivatives and their interactions with different chemical entities, provide a foundation for understanding the chemical behavior, stability, and reactivity of complex organic compounds. This knowledge can be instrumental in the development of new chemical entities with tailored properties for specific applications (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).

properties

IUPAC Name

(2E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-25-15-7-5-14(6-8-15)23-24-16(11-21)20-22-17(12-28-20)13-4-9-18(26-2)19(10-13)27-3/h4-10,12,23H,1-3H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBSJJZDGGEZMS-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(3,4-dimethoxyphenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

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